- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to Sulfoxides, Phosphorus, 2011, 186(2), 271-280

Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)

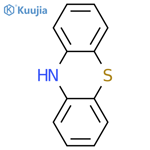

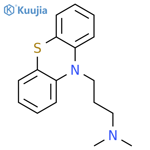

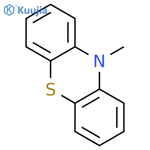

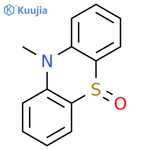

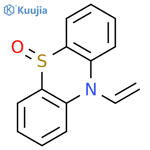

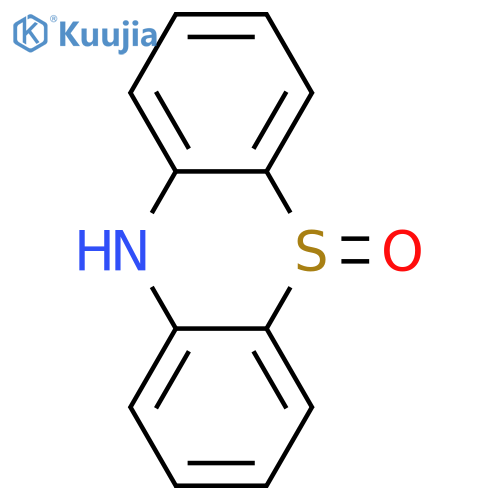

10H-Phenothiazine 5-Oxide structure

Nom du produit:10H-Phenothiazine 5-Oxide

Numéro CAS:1207-71-2

Le MF:C12H9NOS

Mégawatts:215.270961523056

MDL:MFCD00053824

CID:144556

PubChem ID:71014

10H-Phenothiazine 5-Oxide Propriétés chimiques et physiques

Nom et identifiant

-

- 10H-Phenothiazine,5-oxide

- PHENOTHIAZINE-5-OXIDE

- 10H-phenothiazino-5-oxide

- oxyde-5 de phenothiazine

- Phenothiazine S-oxide

- phenothiazine sulfoxyde

- phenothiazine sulphoxide

- Phenothiazine,5-oxide

- sulfoxyde de phenothiazine

- USAF DO-16

- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)

- 10H-5λ4-Phenothiazin-5-one

- 5-Oxophenothiazine

- NSC 3554

- 10H-Phenothiazine 5-oxide

- E?-phenothiazin-5-one

- BRN 0152295

- NCGC00247391-01

- DTXSID0074471

- 10H-phenothiazine5-oxide

- 10H-Phenothiazine, 5-oxide

- SR-01000852665-2

- SCHEMBL342511

- HMS2201K15

- MLS001242794

- DSAFSORWJPSMQS-UHFFFAOYSA-N

- Phenothiazine, 5-oxide

- 10H-5lambda4-phenothiazin-5-one

- CHEMBL1396515

- Phenothiazine 5-oxide

- SMR000841349

- Q27216086

- AT27299

- SR-01000852665

- STK802590

- CHEBI:125466

- BAA20771

- BS-50659

- cid_71014

- AI3-17437

- 8SVJ4R3Y3D

- HMS3341B02

- NSC3554

- 10H-5

- BDBM65852

- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide

- MFCD00053824

- 1207-71-2

- AKOS000281841

- NSC-3554

- Z1509140237

- 4-27-00-01215 (Beilstein Handbook Reference)

- EN300-309225

- 10H-Phenothiazine 5-Oxide

-

- MDL: MFCD00053824

- Piscine à noyau: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H

- La clé Inchi: DSAFSORWJPSMQS-UHFFFAOYSA-N

- Sourire: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2

Propriétés calculées

- Qualité précise: 215.04000

- Masse isotopique unique: 215.04

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 0

- Complexité: 244

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 61.1A^2

- Le xlogp3: 2.3

Propriétés expérimentales

- Dense: 1.44

- Point d'ébullition: 433.3°C at 760 mmHg

- Point d'éclair: 215.9°C

- Indice de réfraction: 1.769

- Le PSA: 48.31000

- Le LogP: 3.91400

10H-Phenothiazine 5-Oxide Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:Store at recommended temperature

10H-Phenothiazine 5-Oxide Données douanières

- Code HS:2934300000

- Données douanières:

Code douanier chinois:

2934300000Résumé:

2934300000. Composés contenant un système cyclique phénothiazine (composés pour lesquels le système cyclique phénothiazine, hydrogéné ou non, n'a pas encore fusionné). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934300000. Autres composés contenant dans leur structure un système cyclique phénothiazine, hydrogéné ou non, sans autre condensation. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

10H-Phenothiazine 5-Oxide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-309225-0.1g |

10H-5lambda4-phenothiazin-5-one |

1207-71-2 | 95.0% | 0.1g |

$62.0 | 2025-03-21 | |

| Enamine | EN300-309225-1.0g |

10H-5lambda4-phenothiazin-5-one |

1207-71-2 | 95.0% | 1.0g |

$241.0 | 2025-03-21 | |

| abcr | AB375165-1 g |

10H-Phenothiazine 5-oxide; . |

1207-71-2 | 1 g |

€219.00 | 2023-07-19 | ||

| Ambeed | A871333-250mg |

10H-Phenothiazine 5-oxide |

1207-71-2 | 95% | 250mg |

$45.0 | 2025-02-21 | |

| TRC | P318098-50mg |

10H-Phenothiazine 5-Oxide |

1207-71-2 | 50mg |

$ 91.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | Y1256754-5g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 5g |

$425 | 2024-06-07 | |

| abcr | AB375165-5g |

10H-Phenothiazine 5-oxide; . |

1207-71-2 | 5g |

€654.00 | 2025-02-20 | ||

| Aaron | AR007QBZ-10g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 98% | 10g |

$698.00 | 2025-02-26 | |

| 1PlusChem | 1P007Q3N-5g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 5g |

$326.00 | 2025-02-22 | |

| 1PlusChem | 1P007Q3N-1g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 1g |

$94.00 | 2025-02-22 |

10H-Phenothiazine 5-Oxide Méthode de production

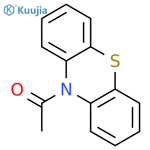

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt

Référence

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

Référence

- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

Synthetic Routes 5

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C

Référence

- Biotransformation of N-acetylphenothiazine by fungi, Applied Microbiology and Biotechnology, 1999, 52(4), 553-557

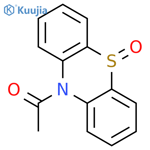

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt

Référence

- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reaction, Chemistry Letters, 1990, (3), 393-6

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Hydrogen peroxide Catalysts: Thermolysin Solvents: tert-Butanol , Water

Référence

- Metal substitution in thermolysin: catalytic properties of tungstate thermolysin in sulfoxidation with H2O2, Canadian Journal of Chemistry, 2002, 80(6), 622-625

Synthetic Routes 12

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux

Référence

- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromides, Eurasian Chemical Communications, 2020, 2(1), 44-50

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C

Référence

- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional Chemoselectivity, Advanced Materials (Weinheim, 2020, 32(4),

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt

Référence

- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcohols, Polyhedron, 2019, 170, 138-150

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Hydrochloric acid

Référence

- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysis, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water

Référence

- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridone, Izvestiya Akademii Nauk SSSR, 1987, (2), 444-7

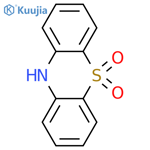

10H-Phenothiazine 5-Oxide Raw materials

- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide

- Benzo[b]cyclohepta[e][1,4]thiazine

- 10-Acetylphenothiazine

- Promazine

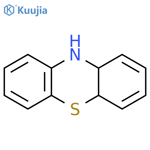

- Phenothiazine

- 10H-Phenothiazine,4a,10a-dihydro-

- 10-ethenylphenothiazine 5-oxide

- 10-Methylphenothiazine

10H-Phenothiazine 5-Oxide Preparation Products

- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)

- Methylphenothiazine Sulfoxide (2234-09-5)

- 3H-Phenothiazin-3-one (581-30-6)

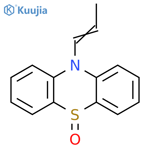

- Phenothiazine S,S-Dioxide (1209-66-1)

- Phenothiazine (92-84-2)

- Promazine Sulfoxide (146-21-4)

- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)

- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)

- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)

- 10H-Phenothiazine 5-Oxide (1207-71-2)

10H-Phenothiazine 5-Oxide Littérature connexe

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

2. Back matter

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

1207-71-2 (10H-Phenothiazine 5-Oxide) Produits connexes

- 1896686-45-5(2-oxo-2-phenylethane-1-sulfonyl fluoride)

- 880794-41-2(1-(2,5-dimethoxyphenyl)-3-3-(4-methylphenyl)adamantan-1-ylurea)

- 91417-29-7(3-amino-1-methylpiperidin-2-one)

- 1260864-94-5(3-(5-fluoro-2-nitrophenyl)pyrrolidine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1875335-68-4(4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine)

- 2171941-72-1(tert-butyl N-4-(4-chloro-3-methylphenyl)-3-hydroxy-2-methylbutylcarbamate)

- 60660-75-5((7S,9S)-9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione)

- 24959-68-0(Z-Ala-Leu-OH)

- 1206999-86-1(3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:1207-71-2)10H-Phenothiazine 5-Oxide

Pureté:99%

Quantité:5g

Prix ($):366.0